molecular formula C11H15N3O3 B15092564 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine

Katalognummer: B15092564
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: MLSUMUPTARLWGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a nitro group at the 3-position and a piperidin-4-ylmethoxy group at the 4-position. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(piperidin-4-ylmethoxy)pyridine. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is often purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3-Amino-4-(piperidin-4-ylmethoxy)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the piperidine ring.

Wissenschaftliche Forschungsanwendungen

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine is often related to its ability to interact with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the piperidin-4-ylmethoxy moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. The presence of both the nitro group and the piperidin-4-ylmethoxy group allows for diverse chemical reactivity and potential biological activities, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C11H15N3O3

Molekulargewicht

237.25 g/mol

IUPAC-Name

3-nitro-4-(piperidin-4-ylmethoxy)pyridine

InChI

InChI=1S/C11H15N3O3/c15-14(16)10-7-13-6-3-11(10)17-8-9-1-4-12-5-2-9/h3,6-7,9,12H,1-2,4-5,8H2

InChI-Schlüssel

MLSUMUPTARLWGJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1COC2=C(C=NC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.